molecular formula C18H12N2O4 B13952780 Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate

Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate

Cat. No.: B13952780
M. Wt: 320.3 g/mol
InChI Key: CRFKVOUBLXKBDS-UHFFFAOYSA-N
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Description

Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate is a complex organic compound belonging to the class of benzofuran derivatives. This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety linked to a pyrimidine ring. The presence of these heterocyclic structures imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate to form the benzofuran core . This intermediate can then be further reacted with appropriate reagents to introduce the pyrimidine ring and other functional groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H12N2O4

Molecular Weight

320.3 g/mol

IUPAC Name

methyl 4-(4-oxo-3H-[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate

InChI

InChI=1S/C18H12N2O4/c1-23-18(22)11-8-6-10(7-9-11)16-19-14-12-4-2-3-5-13(12)24-15(14)17(21)20-16/h2-9H,1H3,(H,19,20,21)

InChI Key

CRFKVOUBLXKBDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43

Origin of Product

United States

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